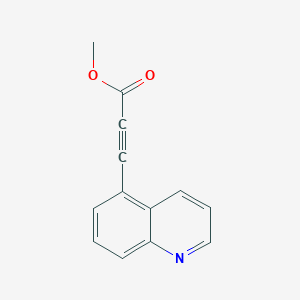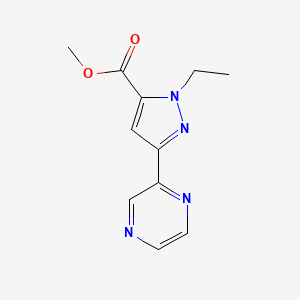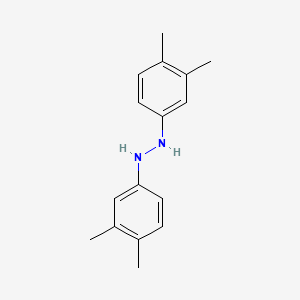
1,2-Bis(3,4-dimethylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3,4-dimethylphenyl)hydrazine is an organic compound with the molecular formula C16H20N2. . This compound is characterized by the presence of two 3,4-dimethylphenyl groups attached to a hydrazine moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(3,4-dimethylphenyl)hydrazine can be synthesized using 3,4-dimethylaniline as the starting material. The synthesis involves a series of reactions including diazotization, reduction, and hydrolysis . The diazotization reaction is typically carried out using sodium nitrite and hydrochloric acid, followed by reduction with sodium metabisulfite under controlled temperature and pH conditions (10-35°C and pH 7-9) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(3,4-dimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(3,4-dimethylphenyl)hydrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Bis(3,4-dimethylphenyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The presence of aromatic rings allows it to participate in π-π interactions and other non-covalent interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethylphenylhydrazine: A related compound with similar chemical properties but different reactivity due to the absence of the second aromatic ring.
1,2-Bis(4-methylphenyl)hydrazine: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
1,2-Bis(3,4-dimethylphenyl)hydrazine is unique due to the presence of two 3,4-dimethylphenyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
67666-03-9 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1,2-bis(3,4-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C16H20N2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10,17-18H,1-4H3 |
InChI-Schlüssel |
FWXNGZXYKWNRQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NNC2=CC(=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


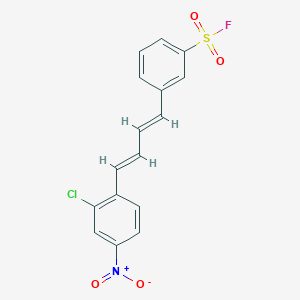
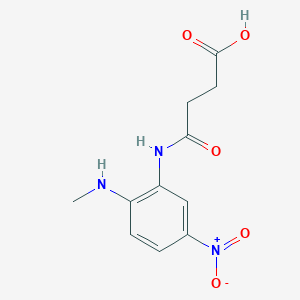
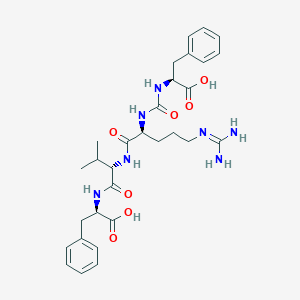

![1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13343500.png)
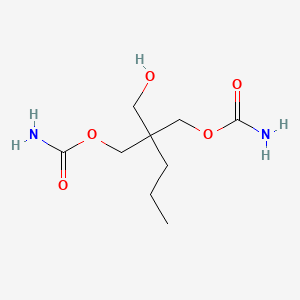
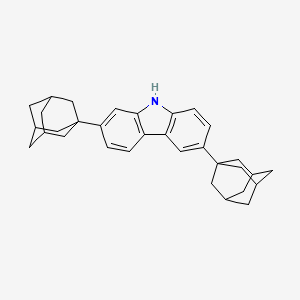

![4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343522.png)
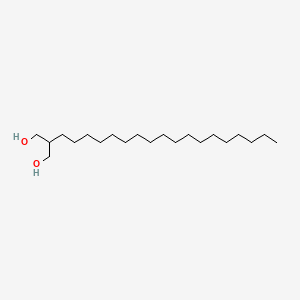
![Dibenzo[b,d]furan-3,7-diyldiboronic acid](/img/structure/B13343525.png)

